(2E,NZ)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide (2E,NZ)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide
Brand Name: Vulcanchem
CAS No.: 865162-35-2
VCID: VC7462068
InChI: InChI=1S/C20H19N3O4S/c1-2-27-13-12-22-17-8-3-4-9-18(17)28-20(22)21-19(24)11-10-15-6-5-7-16(14-15)23(25)26/h3-11,14H,2,12-13H2,1H3/b11-10+,21-20?
SMILES: CCOCCN1C2=CC=CC=C2SC1=NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-]
Molecular Formula: C20H19N3O4S
Molecular Weight: 397.45

(2E,NZ)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide

CAS No.: 865162-35-2

Cat. No.: VC7462068

Molecular Formula: C20H19N3O4S

Molecular Weight: 397.45

* For research use only. Not for human or veterinary use.

(2E,NZ)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide - 865162-35-2

Specification

CAS No. 865162-35-2
Molecular Formula C20H19N3O4S
Molecular Weight 397.45
IUPAC Name (E)-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-3-(3-nitrophenyl)prop-2-enamide
Standard InChI InChI=1S/C20H19N3O4S/c1-2-27-13-12-22-17-8-3-4-9-18(17)28-20(22)21-19(24)11-10-15-6-5-7-16(14-15)23(25)26/h3-11,14H,2,12-13H2,1H3/b11-10+,21-20?
Standard InChI Key IVTKBRXKSLLAIU-VGESBEFTSA-N
SMILES CCOCCN1C2=CC=CC=C2SC1=NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-]

Introduction

The compound (2E,NZ)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide is a complex organic molecule belonging to the class of acrylamides. It features a unique combination of functional groups, including a benzo[d]thiazole moiety and a nitrophenyl group, which contribute to its potential biological activities and pharmacological properties. This compound is of interest in medicinal chemistry due to its structural characteristics that may influence its interactions with biological targets.

Synthesis

The synthesis of (2E,NZ)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide typically involves multi-step organic chemistry reactions. Key steps include:

  • Starting Materials: Benzo[d]thiazole derivatives and acrylamide precursors.

  • Reagents: Bases like sodium hydride for deprotonation, solvents such as dimethylformamide (DMF) for the reaction medium.

  • Purification Techniques: Column chromatography to isolate the desired product.

StepDescription
1. Preparation of Starting MaterialsSynthesis of benzo[d]thiazole derivatives and acrylamide precursors.
2. Condensation ReactionCombination of starting materials in the presence of a base and solvent.
3. PurificationUse of column chromatography to isolate the final product.

Characterization Techniques

Characterization of (2E,NZ)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide involves several analytical methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure and purity of the compound.

  • Mass Spectrometry (MS): Provides molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): Helps identify functional groups present in the compound.

TechniquePurpose
NMR SpectroscopyConfirm structure and purity
Mass SpectrometryDetermine molecular weight and fragmentation
Infrared SpectroscopyIdentify functional groups

Potential Applications

The potential applications of (2E,NZ)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide are diverse, particularly in medicinal chemistry. Its unique structural features suggest potential interactions with biological targets, which could be explored for therapeutic purposes. Quantitative structure-activity relationship (QSAR) studies can provide insights into how structural variations affect biological activities, guiding future drug development efforts.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator